molecular formula C20H18N4O3S2 B12198939 N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-propoxybenzamide

N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-propoxybenzamide

Cat. No.: B12198939
M. Wt: 426.5 g/mol
InChI Key: GKEJBTXMQVVJJB-UHFFFAOYSA-N
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Description

N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-propoxybenzamide is a complex organic compound that features a unique combination of heterocyclic structures, including thiophene, oxadiazole, and thiazole rings. These heterocyclic compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-propoxybenzamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives . The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines .

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-propoxybenzamide involves its interaction with various molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, the thiazole ring can inhibit certain kinases, while the oxadiazole ring can interact with DNA, leading to anticancer effects .

Properties

Molecular Formula

C20H18N4O3S2

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-2-propoxybenzamide

InChI

InChI=1S/C20H18N4O3S2/c1-3-10-26-14-8-5-4-7-13(14)18(25)23-20-21-12(2)16(29-20)19-22-17(24-27-19)15-9-6-11-28-15/h4-9,11H,3,10H2,1-2H3,(H,21,23,25)

InChI Key

GKEJBTXMQVVJJB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C3=NC(=NO3)C4=CC=CS4)C

Origin of Product

United States

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